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Introduction
Krestin (PSK), a protein-bound polysaccharide extracted from the mycelium of the Trametes

versicolor mushroom, has been a subject of extensive research and clinical use, particularly in

Japan where it is an approved adjuvant for cancer therapy.[1][2] This technical guide provides

an in-depth overview of PSK's role as a biological response modifier (BRM), focusing on its

immunological mechanisms of action, quantitative data from key studies, and detailed

experimental protocols.

PSK is a complex molecule with an average molecular weight of approximately 100,000 Da,

consisting of a β-glucan main chain with side chains and a protein component.[3] Its

multifaceted activity profile, encompassing both direct antitumor effects and potentiation of the

host immune response, has positioned it as a significant agent in the field of cancer

immunotherapy.

Mechanism of Action
PSK's efficacy as a BRM stems from its ability to modulate both the innate and adaptive

immune systems, as well as exert direct effects on cancerous cells.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1180457?utm_src=pdf-interest
https://www.benchchem.com/product/b1180457?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11030578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9302315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3253283/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PSK's primary mechanism is the stimulation of the host's immune system to recognize and

eliminate cancer cells. This is achieved through several key pathways:

Toll-Like Receptor 2 (TLR2) Agonism: PSK is a potent and selective agonist of TLR2, a

pattern recognition receptor expressed on various immune cells, including dendritic cells

(DCs) and natural killer (NK) cells.[3][4] This interaction is a critical initiating step in its

immunomodulatory cascade.

Activation of Dendritic Cells (DCs): By activating TLR2 on DCs, PSK induces their maturation

and enhances the production of pro-inflammatory cytokines, notably Interleukin-12 (IL-12).[4]

Mature DCs are more effective at antigen presentation, leading to a more robust activation of

T cells.

Enhancement of Natural Killer (NK) Cell Activity: PSK significantly enhances the cytotoxic

activity of NK cells against tumor cells.[5][6] This activation appears to be both direct and

indirect, the latter being mediated by cytokines such as IL-12 produced by other immune

cells.[4]

T Cell Modulation: PSK promotes a shift towards a Th1-dominant immune response,

characterized by increased production of cytokines like interferon-gamma (IFN-γ) and IL-2.

[3][4] This Th1 polarization is crucial for effective cell-mediated antitumor immunity. PSK has

been shown to increase the percentages of CD4+ and CD8+ T cells.[4]

Cytokine Network Regulation: PSK modulates the cytokine and chemokine network, leading

to an increase in pro-inflammatory and immune-stimulatory molecules.[7]

Direct Antitumor Effects
In addition to its immunomodulatory properties, PSK has been shown to directly impact tumor

cells through:

Induction of Apoptosis: PSK can induce programmed cell death in various cancer cell lines.

[8]

Inhibition of Metastasis: PSK has demonstrated anti-metastatic properties, potentially

through the inhibition of enzymes involved in tumor cell invasion.[6]
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Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on

PSK.

Table 1: Clinical Efficacy of PSK in Cancer Therapy
Cancer Type

Treatment
Regimen

Metric Result Reference

Gastric Cancer

Adjuvant

Chemotherapy +

PSK vs.

Chemotherapy

alone

Median Overall

Survival

6.49 years (PSK

group) vs. 3.59

years (control

group)

[2][9]

Hazard Ratio

(Overall Survival)
0.76 (p < 0.001) [2][9]

Colorectal

Cancer

Adjuvant

Chemotherapy +

PSK vs.

Chemotherapy

alone

Overall Survival

Risk Ratio

0.71 (95% CI:

0.55–0.90;

p=0.006)

[1][10]

Disease-Free

Survival Risk

Ratio

0.72 (95% CI:

0.58–0.90;

p=0.003)

[1][10]

3-Year Disease-

Free Survival

74.3% (PSK +

chemo) vs.

40.0% (chemo

alone)

[10]

Non-Small Cell

Lung Cancer

Adjuvant

Chemotherapy

+/- PSK

5-Year Overall

Survival

Up to 15%

absolute

increase with

adjuvant

chemotherapy

[11][12]
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Table 2: In Vitro Immunomodulatory Effects of PSK
Cell Type

Parameter
Measured

PSK
Concentration

Result Reference

Mouse

Splenocytes
IFN-γ production 100 µg/mL (96h)

4.03-fold

increase

(p=0.001)

[4]

Mouse

Splenocytes

CD4+ T cell

percentage
100 µg/mL (72h)

25.5% (control)

vs. 43.2% (PSK)
[4]

Mouse

Splenocytes

CD8+ T cell

percentage
100 µg/mL (72h)

9.9% (control)

vs. 15.5% (PSK)
[4]

Human PBMCs
IL-12p40

production

100 µg/mL (24-

48h)

Significant

induction
[7]

Human PBMCs
TNF-α, IL-6, IL-8,

etc.

100 µg/mL (24-

48h)

Significant

induction
[7]

Table 3: Direct In Vitro Antitumor Effects of PSK
Cell Line(s) Effect

PSK
Concentration

Result Reference

Various tumor

cell lines

Inhibition of

proliferation
50-100 µg/mL

Ranged from

22% to 84%
[8]

AGS (gastric

cancer)

Induction of

apoptosis
100 µg/mL

4.32%

(untreated) vs.

37.52% (PSK-

treated)

[8]

Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.

In Vivo Mouse Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of PSK.
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Animal Model: Immunocompetent mouse strains (e.g., C57BL/6) or transgenic models (e.g.,

neu transgenic mice).

Tumor Induction: Subcutaneous injection of a syngeneic tumor cell line or spontaneous

tumor development in transgenic models.

PSK Administration:

Preparation: PSK is dissolved in a sterile vehicle such as Phosphate Buffered Saline

(PBS).

Route: Oral gavage is a common route of administration.

Dosage and Schedule: A typical dose is in the range of 100-200 µL of PSK solution per

mouse. Treatment is often initiated when tumors become palpable and continued for a

specified period.

Data Collection: Tumor size is measured regularly using calipers. At the end of the

experiment, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for

further analysis (e.g., flow cytometry, immunohistochemistry).

Reference:[4]

In Vitro NK Cell Cytotoxicity Assay
Objective: To assess the effect of PSK on the cytotoxic function of NK cells.

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or purified NK cells.

Target Cells: A standard NK-sensitive cell line such as K562.

Protocol:

Isolate effector cells from healthy donor blood.

Culture effector cells overnight in the presence or absence of PSK (e.g., 100 µg/mL).

Label target cells with a fluorescent dye (e.g., PKH67) or a radioactive marker (e.g., 51Cr).
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Co-culture the PSK-treated or untreated effector cells with the labeled target cells at

various effector-to-target ratios.

After a defined incubation period (e.g., 4 hours), assess target cell lysis by flow cytometry

(measuring uptake of a viability dye like 7-AAD in the target cell population) or by

measuring the release of the radioactive marker.

Reference:[5][13]

In Vitro Dendritic Cell (DC) Activation Assay
Objective: To determine the effect of PSK on DC maturation and cytokine production.

Cells: Bone marrow-derived dendritic cells (BMDCs) from mice.

Protocol:

Isolate bone marrow cells from mouse femurs and tibias.

Culture the cells in the presence of GM-CSF and IL-4 for approximately 7 days to

differentiate them into immature DCs.

Treat the immature DCs with PSK (e.g., 200 µg/mL) for 24-48 hours. A positive control

(e.g., LPS) and a negative control (e.g., PBS) should be included.

Assess DC maturation by flow cytometry, staining for surface markers such as CD80,

CD86, and MHC class II.

Measure cytokine production (e.g., IL-12) in the culture supernatant by ELISA or a

multiplex cytokine assay.

Reference:[4]

Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways activated by PSK.
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Caption: PSK-induced TLR2 signaling pathway leading to NF-κB activation.
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Click to download full resolution via product page

Caption: Overview of PSK's multifaceted antitumor immune response.

Conclusion
Krestin (PSK) stands as a well-documented biological response modifier with a clinically

validated role in cancer therapy, particularly as an adjuvant to conventional treatments. Its

ability to engage and activate key components of the innate and adaptive immune systems,

primarily through TLR2 agonism, provides a strong rationale for its therapeutic application. The

quantitative data from both preclinical and clinical studies consistently demonstrate its potential

to improve survival and disease-free outcomes in various cancers. For researchers and drug

development professionals, PSK serves as a compelling example of a natural product that can

be effectively integrated into modern cancer immunotherapy strategies. Further investigation

into its synergistic effects with other immunotherapies, such as checkpoint inhibitors, may open

new avenues for combination treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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